3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine is a compound that features a pyrazole ring substituted with a tetrahydropyran group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine typically involves the reaction of tetrahydro-2H-pyran-4-ylmethanol with a suitable pyrazole derivative. One common method includes the use of lithium aluminum hydride (LiAlH4) as a reducing agent in tetrahydrofuran (THF) solvent . The reaction is carried out under an inert atmosphere, such as argon, to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is achieved through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenated derivatives in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding ketones or aldehydes.
Reduction: Formation of fully reduced amines.
Substitution: Formation of substituted pyrazole derivatives.
Scientific Research Applications
3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in various biological assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(tetrahydro-2H-pyran-4-yl)-D-alaninate hydrochloride
- 3-((Tetrahydro-2H-pyran-4-yl)methyl)pyrrolidine
Uniqueness
3-((Tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-5-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tetrahydropyran group provides stability and enhances its solubility, making it a valuable compound for various applications.
Properties
Molecular Formula |
C9H15N3O |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
5-(oxan-4-ylmethyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/C9H15N3O/c10-9-6-8(11-12-9)5-7-1-3-13-4-2-7/h6-7H,1-5H2,(H3,10,11,12) |
InChI Key |
XOZPXVWXFBGNEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCC1CC2=CC(=NN2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.